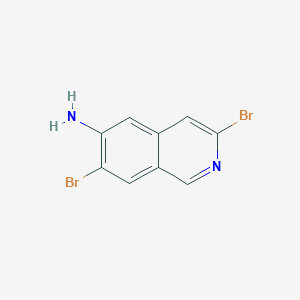

3,7-Dibromoisoquinolin-6-amine

Description

Structure

3D Structure

Properties

CAS No. |

1841444-17-4 |

|---|---|

Molecular Formula |

C9H6Br2N2 |

Molecular Weight |

301.96 g/mol |

IUPAC Name |

3,7-dibromoisoquinolin-6-amine |

InChI |

InChI=1S/C9H6Br2N2/c10-7-1-6-4-13-9(11)3-5(6)2-8(7)12/h1-4H,12H2 |

InChI Key |

ARMOIDUMINEXBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(N=CC2=CC(=C1N)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3,7 Dibromoisoquinolin 6 Amine

Advanced Synthetic Techniques and Optimization of Reaction Parameters

High-Pressure Reaction Conditions

High-pressure conditions can influence the rate and selectivity of chemical reactions, including electrophilic aromatic substitutions like bromination. In the context of synthesizing 3,7-Dibromoisoquinolin-6-amine, high pressure could be employed to overcome the inherent deactivation of the pyridine (B92270) ring towards electrophilic attack, thereby facilitating bromination at the C-3 position.

The amino group at C-6 is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 6-aminoisoquinoline (B57696), the positions ortho to the amino group are C-5 and C-7. The para position is unavailable. Therefore, initial bromination is expected to readily occur at the C-7 and potentially the C-5 positions. To achieve bromination at the C-3 position, which is part of the electron-deficient pyridine ring, more forcing conditions are necessary.

While specific high-pressure bromination protocols for 6-aminoisoquinoline are not extensively documented, the principles of high-pressure organic synthesis suggest that applying pressures in the range of several hundred megapascals (MPa) could enhance the rate of the reaction. This is due to the negative activation volume that is often associated with the transition state of electrophilic aromatic substitution reactions. The increased pressure would favor the formation of the more compact transition state, potentially enabling bromination of the deactivated pyridine ring.

A hypothetical high-pressure synthesis could involve reacting 6-aminoisoquinoline with a brominating agent, such as bromine or N-bromosuccinimide (NBS), in a suitable solvent within a high-pressure reactor. The selection of the solvent would be crucial to ensure the solubility of the reactants and to withstand the applied pressure.

Table 1: Hypothetical High-Pressure Bromination Parameters

| Parameter | Value |

| Starting Material | 6-Aminoisoquinoline |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Pressure | 100 - 500 MPa |

| Temperature | 50 - 150 °C |

| Solvent | Dichloromethane (B109758), Acetonitrile (B52724) |

| Catalyst | Lewis Acid (e.g., FeCl₃, AlCl₃) |

It is important to note that under high-pressure conditions, competing side reactions, such as polybromination or degradation of the starting material, could also be accelerated. Therefore, careful optimization of pressure, temperature, and reaction time would be essential to maximize the yield of the desired this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. wikipedia.org These advantages stem from the efficient and uniform heating of the reaction mixture by microwave irradiation.

For the synthesis of this compound, microwave-assisted bromination of 6-aminoisoquinoline could offer a significant improvement over conventional heating methods. The rapid heating can help to overcome the activation energy barrier for the bromination of the deactivated pyridine ring at the C-3 position.

A typical microwave-assisted protocol would involve placing a solution of 6-aminoisoquinoline and a brominating agent in a sealed microwave-safe vessel and exposing it to microwave irradiation for a specified time and at a set temperature. The choice of solvent is critical in microwave chemistry, as its dielectric properties determine its ability to absorb microwave energy. Solvents with high dielectric constants, such as ethanol (B145695) or dimethylformamide (DMF), are often used.

Table 2: Potential Microwave-Assisted Bromination Conditions

| Parameter | Value |

| Starting Material | 6-Aminoisoquinoline |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Microwave Power | 100 - 300 W |

| Temperature | 100 - 180 °C |

| Time | 5 - 30 minutes |

| Solvent | Ethanol, DMF, Acetic Acid |

| Catalyst | Lewis Acid or no catalyst |

The use of a catalyst, such as a Lewis acid, could further enhance the reaction rate and selectivity under microwave conditions. The combination of microwave heating and catalysis could provide a synergistic effect, enabling the efficient synthesis of the target compound.

Catalyst Selection and Reaction Efficiency Enhancement

The regioselective bromination of 6-aminoisoquinoline to yield this compound is a significant challenge that hinges on effective catalyst selection. The amino group at C-6 is a powerful ortho-, para-director, strongly activating the C-5 and C-7 positions for electrophilic substitution. wikipedia.org Conversely, the nitrogen atom in the isoquinoline (B145761) ring deactivates the pyridine ring (positions 1, 3, and 4) towards electrophilic attack. To achieve the desired 3,7-disubstitution pattern, a catalyst must facilitate bromination at both an activated and a deactivated position.

Directing Group Effects in the Bromination of 6-Aminoisoquinoline:

Amino Group (-NH₂): As a strong activating group, the amino substituent directs incoming electrophiles (Br⁺) to the positions ortho (C-5, C-7) and para to itself. Since the para position is part of the other ring, the primary sites of bromination will be C-5 and C-7.

Pyridine Ring: The nitrogen atom in the isoquinoline nucleus is electron-withdrawing, making the pyridine ring less susceptible to electrophilic attack than the benzene (B151609) ring.

Therefore, the synthesis likely proceeds in a stepwise manner. The first bromination is expected to occur readily at the more activated C-7 position (or C-5). The introduction of a second bromine atom at the C-3 position on the deactivated pyridine ring requires overcoming a higher activation energy barrier.

Catalyst Systems for Enhanced Efficiency:

To enhance the efficiency and selectivity of the bromination, various catalytic systems can be considered:

Lewis Acids: Catalysts such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) can polarize the Br-Br bond in molecular bromine or activate N-bromosuccinimide (NBS), generating a more potent electrophile (Br⁺). This enhanced electrophilicity is crucial for attacking the electron-deficient C-3 position.

Strong Acids: Conducting the bromination in a strong acid medium, such as concentrated sulfuric acid (H₂SO₄), can protonate the isoquinoline nitrogen. This protonation further deactivates the entire ring system but can sometimes alter the regioselectivity of the substitution. However, for an amino-substituted isoquinoline, the amino group would also be protonated, diminishing its activating effect.

Transition Metal Catalysts: While less common for direct electrophilic bromination, certain transition metal catalysts could potentially mediate the reaction through alternative mechanisms, such as C-H activation. However, literature on such applications for this specific transformation is scarce.

Optimizing Reaction Conditions:

Beyond catalyst selection, other reaction parameters are critical for maximizing the yield of this compound:

Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it is a solid, easier to handle, and can provide a low, steady concentration of bromine in the reaction mixture, which can help to control selectivity and reduce the formation of polybrominated byproducts. nih.govguidechem.com

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction pathway. Chlorinated solvents like dichloromethane or polar aprotic solvents like acetonitrile are commonly used.

Temperature: Higher temperatures are generally required to facilitate the bromination of the deactivated pyridine ring. However, this must be balanced against the risk of side reactions and decomposition.

A plausible synthetic strategy would involve the initial monobromination of 6-aminoisoquinoline at the C-7 position under mild conditions, followed by a second, more forceful bromination step using a stronger catalyst and higher temperature to introduce the bromine atom at the C-3 position.

Table 3: Comparison of Potential Catalytic Systems for Bromination

| Catalyst System | Brominating Agent | Potential Advantages | Potential Disadvantages |

| Lewis Acid (e.g., FeBr₃) | Br₂ or NBS | Strong activation of brominating agent, facilitates attack on deactivated ring. | Can lead to over-bromination, harsh conditions may be required. |

| Strong Acid (e.g., H₂SO₄) | Br₂ or NBS | May alter regioselectivity. | Protonation of amino group reduces its activating effect, harsh conditions. |

| No Catalyst | NBS | Milder conditions, potentially higher selectivity for the first bromination. | May not be effective for brominating the deactivated pyridine ring. |

Further research and experimental validation are necessary to determine the optimal catalytic system and reaction conditions for the efficient and selective synthesis of this compound.

Chemical Reactivity and Mechanistic Transformations of 3,7 Dibromoisoquinolin 6 Amine

Reactivity of the Bromo-Substituents

The two bromine atoms on the isoquinoline (B145761) ring are the primary sites for chemical modification. Their reactivity is influenced by their electronic environment, which is in turn affected by the nitrogen heteroatom and the electron-donating amino group.

Nucleophilic Aromatic Substitution Reactions

The synthesis of 3,7-dibromoisoquinolin-6-amine itself can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. In a documented procedure, 3,7-dibromo-6-fluoroisoquinoline (B2971929) serves as the precursor. The fluorine atom at the 6-position is readily displaced by ammonia (B1221849) in a heated and pressurized system. libretexts.org This transformation highlights the susceptibility of the C6 position to nucleophilic attack, which is activated by the adjacent electron-withdrawing bromine at C7 and the ring nitrogen.

Table 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

| Starting Material | Reagent | Solvent | Conditions | Product |

| 3,7-Dibromo-6-fluoroisoquinoline | Ammonia (gas) | 1,4-Dioxane | 120 °C, 24 hours, high-pressure autoclave | This compound |

This reaction proceeds because the highly electronegative fluorine atom makes the carbon to which it is attached electron-deficient and thus a good target for nucleophiles like ammonia.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the two bromine atoms of this compound provide ideal handles for such transformations. The differential electronic environments of the C3 and C7 positions can potentially allow for site-selective reactions.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for creating C-C bonds. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of related dihaloisoquinolines provides valuable insights. For instance, studies on 4,7-dibromoisoquinoline (B2552341) have shown that Suzuki-Miyaura coupling occurs selectively at the C7 position. This preference is attributed to the electronic properties of the isoquinoline ring system. It is therefore highly probable that this compound would also exhibit a preference for coupling at the C7 position over the C3 position under similar conditions. The electron-donating amino group at C6 would further enhance the electron density of the ring, potentially modulating the reactivity of the adjacent C7-Br bond.

Table 2: Predicted Site-Selective Suzuki-Miyaura Coupling of this compound

| Substrate | Coupling Partner | Catalyst System (Predicted) | Major Product (Predicted) |

| This compound | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/Water | 3-Bromo-7-arylisoquinolin-6-amine |

The general mechanism for Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This reaction could be employed to replace one or both bromine atoms of this compound with a different amino group. The choice of ligands and reaction conditions is crucial for controlling the selectivity and efficiency of the amination. Given the presence of a primary amino group on the substrate, protection of this group might be necessary to avoid side reactions, or the reaction conditions would need to be carefully optimized. Studies on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) have demonstrated that selective C-N bond formation is feasible in the presence of multiple halide substituents on a quinoline (B57606) core. This suggests that a similar selective amination could be achieved with this compound.

Table 3: Plausible Buchwald-Hartwig Amination of this compound

| Substrate | Amine | Catalyst/Ligand System (Plausible) | Product (Plausible) |

| This compound | Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃, BINAP, NaOtBu | 3-Bromo-7-(morpholino)isoquinolin-6-amine |

The reaction mechanism follows a catalytic cycle similar to other palladium cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Reductive Dehalogenation Studies

Reductive dehalogenation is a process that replaces a halogen atom with a hydrogen atom. This can be achieved using various reducing agents, often in the presence of a catalyst. For a molecule like this compound, selective reductive dehalogenation could be a useful synthetic step to produce mono-bromo-substituted isoquinolinamines. The conditions for such a reaction would need to be carefully controlled to avoid over-reduction. Common methods for reductive dehalogenation include catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or the use of hydride reagents. The relative reactivity of the C3-Br and C7-Br bonds towards reduction would determine the outcome of a selective dehalogenation. Based on the electronic effects within the isoquinoline ring, it is plausible that one of the bromine atoms could be selectively removed under specific reductive conditions.

Reactivity of the Primary Amine Moiety

The primary amine group at the C6 position of the isoquinoline ring is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

The primary amine of this compound can readily undergo acylation to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis, often employed to introduce new functional groups and build more complex molecular architectures. youtube.com The general approach involves the reaction of the amine with an activated carboxylic acid derivative, such as an acid chloride or an anhydride, often in the presence of a base to neutralize the acid byproduct. youtube.comnih.gov

A common method for amide formation is the Schotten-Baumann reaction, which utilizes an acid chloride in the presence of a base. For instance, the reaction of an amine with chloroacetyl chloride in a suitable solvent like benzene (B151609) with a base such as triethylamine (B128534) can yield the corresponding chloroacetamide derivative. nih.gov This newly formed amide can then serve as a versatile intermediate for further functionalization. nih.govresearchgate.net

Titanium tetrachloride (TiCl₄) has also been shown to be an effective mediator for the direct condensation of carboxylic acids and amines to form amides, offering a one-pot synthesis approach. nih.gov This method has been successfully applied to a wide range of substrates, providing the corresponding amides in moderate to excellent yields. nih.gov

Table 1: Examples of Acylation Reactions for Amide Formation

| Amine Reactant | Acylating Agent | Product | Reference |

| Aniline | Chloroacetyl chloride | 2-chloro-N-phenylacetamide | nih.gov |

| 6-(benzylthio)pyridine-3-amine | Not Specified | N-(6-sulfamoylpyridin-3-yl)acetamide | researchgate.net |

| 3-phenylpropylamine | 2,2-diphenylacetic acid | 2,2-diphenyl-N-(3-phenylpropyl)acetamide | nih.gov |

| N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide | Various amines | N-(1,3-dioxo-2-phenylisoindolin-4-yl)acetamide derivatives |

This table presents examples of acylation reactions to form amides, illustrating the versatility of this transformation with various amines and acylating agents.

The primary amine of this compound can be alkylated to produce secondary and tertiary amines. However, direct alkylation with alkyl halides can be difficult to control and often leads to over-alkylation, resulting in a mixture of products. masterorganicchemistry.com

A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination . masterorganicchemistry.comyoutube.com This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.comwikipedia.org This method avoids the issue of multiple alkylations. masterorganicchemistry.com

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com Other methods include catalytic hydrogenation over a supported metal catalyst like palladium on carbon (Pd/C). youtube.comacsgcipr.org

The Eschweiler-Clarke reaction is a specific type of reductive amination used for the methylation of primary or secondary amines, employing formaldehyde (B43269) as the aldehyde and formic acid as the reductant. youtube.com This reaction is effective for producing tertiary amines with one or two methyl groups. youtube.com

Table 2: Reagents and Methods for Alkylation of Amines

| Method | Carbonyl Source | Reducing Agent/Catalyst | Product Type | Reference |

| Reductive Amination | Aldehyde or Ketone | NaBH₃CN, NaBH(OAc)₃ | Secondary or Tertiary Amine | masterorganicchemistry.com |

| Catalytic Hydrogenation | Aldehyde or Ketone | Pd/C, H₂ | Secondary or Tertiary Amine | youtube.comacsgcipr.org |

| Eschweiler-Clarke Reaction | Formaldehyde | Formic Acid | Tertiary Amine (methylated) | youtube.com |

| Enamine Reduction | Ketone or Aldehyde | NaBH₄ | Tertiary Amine | youtube.com |

| Ru-catalyzed deaminative coupling | Primary amine | Ru-H complex | Secondary Amine | organic-chemistry.org |

This table summarizes various methods for the alkylation of amines to synthesize secondary and tertiary amines, highlighting the reagents and resulting product types.

Reductive amination is a powerful and versatile strategy for the synthesis of a wide variety of substituted isoquinoline derivatives. masterorganicchemistry.comchemistrysteps.com This one-pot reaction combines the formation of an imine or enamine from an amine and a carbonyl compound with a subsequent reduction step. wikipedia.orgchemistrysteps.com

The process is typically carried out under neutral or weakly acidic conditions. wikipedia.org The choice of reducing agent is crucial for the success of the reaction. Sodium cyanoborohydride (NaBH₃CN) is a popular choice because it is a milder reducing agent than sodium borohydride (B1222165) (NaBH₄) and selectively reduces the iminium ion intermediate over the starting aldehyde or ketone. masterorganicchemistry.comchemistrysteps.com Sodium triacetoxyborohydride is another effective reagent, particularly favored in industrial settings. youtube.com

Catalytic hydrogenation, often using palladium on carbon (Pd/C), is another common method for the reduction step. youtube.comacsgcipr.org More recently, metal-free reductive amination using reagents like α-picoline-borane has been developed, offering a mild and efficient alternative. organic-chemistry.org

The versatility of reductive amination allows for the introduction of a wide array of alkyl groups onto the nitrogen atom of the isoquinoline core, depending on the aldehyde or ketone used in the reaction. masterorganicchemistry.com This method can be applied sequentially to synthesize more complex, substituted amines. masterorganicchemistry.comyoutube.com

For analytical purposes, particularly in chromatography, the primary amine of isoquinoline derivatives can be derivatized to enhance their detection. nih.govhelsinki.fi Derivatization is often necessary because many amines lack strong chromophores or fluorophores, making them difficult to detect with common HPLC detectors like UV-Vis or fluorescence detectors. nih.gov

The derivatization process modifies the amine to introduce a tag that is easily detectable. nih.gov Common derivatizing reagents for amines include:

Dansyl chloride: Reacts with primary and secondary amines to form highly fluorescent sulfonamide derivatives. nih.gov

o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.govmdpi-res.com

9-Fluorenylmethyl chloroformate (FMOC-Cl): Forms stable, fluorescent derivatives with primary and secondary amines. nih.govhelsinki.fi

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A pre-column derivatization reagent that reacts with amino acids to form stable, fluorescent adducts suitable for reverse-phase HPLC analysis. nih.gov

These derivatization techniques increase the sensitivity and selectivity of the analytical method, allowing for the detection of low concentrations of isoquinoline amines in complex matrices. nih.govnih.gov The choice of derivatizing reagent depends on the specific analytical requirements, including the type of detector available and the desired sensitivity. nih.gov

Synergistic Reactivity and Cascade Reactions Involving Both Functional Groups

The presence of both a primary amine and two bromine atoms on the isoquinoline scaffold of this compound opens up possibilities for synergistic reactivity and cascade reactions. While specific examples for this particular compound are not extensively documented, the principles of such reactions can be inferred from related chemistries.

A cascade reaction, also known as a tandem or domino reaction, involves a series of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single synthetic operation. nih.gov In the context of this compound, a cascade could be initiated by a reaction at the primary amine, followed by a subsequent reaction involving one or both of the bromine atoms.

For example, an initial acylation or alkylation of the amine group could introduce a side chain containing a nucleophilic or reactive site. This new functionality could then participate in an intramolecular cyclization by displacing one of the bromine atoms, leading to the formation of a new heterocyclic ring fused to the isoquinoline core. The feasibility of such a reaction would depend on the length and nature of the introduced side chain, as well as the reaction conditions.

Mechanistic studies on related systems have shown that the formation of an imine intermediate can be a key step in initiating a cascade cyclization. nih.gov For instance, a three-component reaction involving a ketone, an arylamine, and a Michael acceptor can proceed through an imine intermediate, which then undergoes an intramolecular cyclization to form a new ring system. nih.gov A similar strategy could potentially be applied to this compound, where the amine participates in the initial imine formation, and the bromo-substituted ring acts as an internal electrophile for the subsequent cyclization.

Application As a Precursor in Complex Organic Molecule Synthesis

Construction of Novel Polyheterocyclic Systems

The synthesis of polyheterocyclic systems, which are structures containing multiple fused heterocyclic rings, is a key area in medicinal chemistry and materials science due to their diverse biological activities and physical properties.

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for creating polyheterocyclic compounds. The 3,7-Dibromoisoquinolin-6-amine molecule is well-suited for such reactions. For instance, the amino group can react with suitable bifunctional reagents to form a new heterocyclic ring fused to the isoquinoline (B145761) core. Furthermore, the bromine atoms can be utilized in subsequent intramolecular or intermolecular cyclizations to build additional rings, leading to complex, multi-ring systems. While specific examples involving this compound are not readily found in current literature, the principles of heterocyclic chemistry strongly support this potential application.

Spiro compounds, characterized by two rings connected through a single shared atom, are of significant interest due to their unique three-dimensional structures. The synthesis of spiro-isoquinoline frameworks often involves the creation of a spirocyclic center at one of the carbon atoms of the isoquinoline ring. Although direct synthesis of spiro-isoquinolines from this compound has not been explicitly documented in readily accessible research, the reactivity of the isoquinoline core suggests possibilities for such transformations through multi-step reaction sequences.

Development of Chemically Diverse Libraries Based on the Isoquinoline Core

The creation of chemical libraries containing a wide variety of related compounds is crucial for drug discovery and high-throughput screening. The multiple reactive sites of this compound make it an ideal scaffold for generating such libraries. Through combinatorial chemistry approaches, the bromine atoms can be substituted with a diverse range of functional groups using reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. Simultaneously, the amino group can be acylated, alkylated, or used as a handle to attach other molecular fragments. This multi-directional derivatization would allow for the rapid generation of a large number of distinct isoquinoline-based molecules, each with the potential for unique biological activity.

Role in the Synthesis of Building Blocks for Advanced Material Science

The photophysical and electronic properties of isoquinoline-containing molecules make them attractive for applications in materials science.

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the organic materials used. The isoquinoline core is a known component in some OLED materials due to its electron-transporting capabilities and thermal stability. By functionalizing this compound, it is conceivable to synthesize novel precursors for OLEDs. The bromine atoms can be replaced with aryl groups to extend the conjugation of the molecule, which can tune the emission color and improve charge transport. The amino group can also be modified to fine-tune the electronic properties and influence the morphology of the material in thin films. Chemical suppliers have noted its potential as an OLED material precursor, suggesting that research in this area may be ongoing.

Theoretical and Computational Investigations of 3,7 Dibromoisoquinolin 6 Amine

Quantum Chemical Calculations: Unexplored Territory

Quantum chemical calculations are a cornerstone of modern chemical research, providing insights into molecular structure, stability, and electronic properties. For 3,7-Dibromoisoquinolin-6-amine, such studies would be invaluable in elucidating its fundamental chemical nature.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a standard and reliable method for predicting the electron density of molecules. This allows for the accurate simulation and prediction of a molecule's behavior and reactions under various conditions. At present, no specific DFT studies focused on the electronic structure of this compound have been published. Future research in this area would be crucial to understanding the impact of the bromine and amine substituents on the isoquinoline (B145761) core.

Analysis of Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity and electronic properties. The energy and spatial distribution of these frontier orbitals dictate how a molecule interacts with other chemical species. For instance, in materials science, the HOMO and LUMO levels are critical for determining a compound's potential in organic electronics. A comprehensive analysis of the frontier molecular orbitals of this compound would provide a theoretical basis for its potential utility in such applications, but this data is not currently available.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can predict reaction mechanisms and understand the factors that control reaction outcomes. For this compound, computational studies could illuminate the mechanisms of its synthesis or its subsequent transformations, guiding the development of more efficient and selective chemical processes. However, such mechanistic elucidations for this specific compound are yet to be reported.

Predictive Modeling for Reactivity and Selectivity

Building on the foundation of electronic structure calculations, predictive models can be developed to forecast the reactivity and selectivity of a molecule in various chemical environments. These models can help chemists anticipate how this compound might behave in different reactions, saving time and resources in the laboratory. The development of such predictive models for this compound awaits foundational computational studies.

Quantitative Structure-Property Relationship (QSPR) Correlates for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. researchgate.net By analyzing a series of related compounds, QSPR models can predict the properties of new, unsynthesized molecules. researchgate.net A QSPR study involving this compound and its analogues could provide valuable insights into how structural modifications influence its chemical behavior. This area of research remains unexplored for this particular compound. researchgate.net

Advanced Chemical Applications of 3,7 Dibromoisoquinolin 6 Amine Derivatives

Design and Characterization of Functional Supramolecular Architectures

The inherent structural features of the isoquinoline (B145761) scaffold, combined with the electronic and steric influences of bromine and amine substituents, suggest a potential for 3,7-Dibromoisoquinolin-6-amine derivatives to serve as building blocks in supramolecular chemistry. The nitrogen atom of the isoquinoline ring and the amino group can act as hydrogen bond acceptors and donors, respectively, while the bromine atoms could participate in halogen bonding interactions. These non-covalent interactions are fundamental to the construction of complex, ordered supramolecular assemblies.

Host-Guest Complexation Studies

No studies detailing the use of this compound derivatives in host-guest complexation have been reported. Theoretically, the aromatic system could form a cavity suitable for encapsulating specific guest molecules, with the substituents providing additional points of interaction to enhance binding affinity and selectivity.

Molecular Recognition Phenomena

The specific arrangement of functional groups on the this compound framework could enable selective recognition of complementary molecules. However, there is no current research demonstrating this capability for non-biological analytes.

Directed Self-Assembly Processes

The potential for derivatives of this compound to undergo directed self-assembly into well-defined nanostructures is an area ripe for exploration. The interplay of hydrogen bonding, halogen bonding, and π-π stacking could, in principle, be harnessed to create novel materials. To date, no such studies have been published.

Development of Chemosensors and Probes for Non-Biological Analytes

While the broader class of isoquinoline compounds has been investigated for sensing applications, there is a notable lack of research focused on this compound derivatives for the detection of non-biological analytes. The amino group offers a reactive handle for the introduction of fluorophores or chromophores, which could signal the binding of an analyte through changes in their photophysical properties. The electronic nature of the dibrominated isoquinoline core would likely influence these properties.

Exploration of Catalytic Properties (e.g., Organocatalysis or Ligand Development)

The use of isoquinoline derivatives as ligands in transition-metal catalysis is a known strategy. The nitrogen atom can coordinate to a metal center, and the substituents can be modified to tune the steric and electronic properties of the resulting catalyst. Derivatives of this compound could potentially serve as ligands or even as organocatalysts themselves. However, the scientific literature does not currently contain any reports on the catalytic applications of this specific compound or its derivatives.

Analytical and Spectroscopic Characterization Techniques for 3,7 Dibromoisoquinolin 6 Amine and Its Synthesized Analogues

High-Resolution Spectroscopic Methods for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 3,7-Dibromoisoquinolin-6-amine, ¹H NMR and ¹³C NMR are fundamental techniques.

In ¹H NMR, the chemical shifts, coupling constants, and integration of the proton signals provide information about the number of different types of protons and their neighboring atoms. For instance, the aromatic protons on the isoquinoline (B145761) core will appear in a characteristic downfield region, and their splitting patterns will reveal their relative positions. The protons of the amine group will also have a distinct chemical shift.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment. For example, the carbons bonded to bromine atoms will experience a significant downfield shift.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₉H₆Br₂N₂. bldpharm.com The presence of two bromine atoms would be readily identified by the characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a roughly 1:2:1 ratio.

Fragmentation patterns observed in the mass spectrum can also provide structural information. The cleavage of the C-Br bonds and fragmentation of the isoquinoline ring system would yield characteristic fragment ions, further confirming the structure of the molecule.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. rsc.orgmdpi.comnist.gov The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the isoquinoline ring system would be observed in the 1500-1650 cm⁻¹ region. The C-Br stretching vibrations would typically appear in the lower frequency "fingerprint" region of the spectrum. Analysis of the IR spectra of related quinoline (B57606) and isoquinoline derivatives can aid in the assignment of these bands. mdpi.com

Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR spectroscopy. irphouse.comresearchgate.net It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. For this compound, the symmetric stretching of the aromatic rings and the C-Br bonds would be expected to give rise to distinct Raman signals. The study of Raman spectra of amino acids and other bromo-compounds can provide reference points for interpreting the spectrum of this specific molecule. nih.govnih.govresearchgate.net

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol).

The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. Chiral HPLC can be used to separate enantiomers of chiral isoquinoline derivatives. acs.org

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile and thermally stable compounds. libretexts.org While the volatility of this compound may be a consideration, GC could potentially be used for its purity assessment, possibly after derivatization to increase its volatility and thermal stability. nih.gov

In GC, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components of the mixture between the mobile and stationary phases. The retention time is used for identification, and the peak area for quantification. GC is highly sensitive and can detect trace impurities. libretexts.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a fundamental technique for the qualitative analysis of this compound and its analogues. It is an indispensable tool for monitoring the progress of its synthesis, identifying the presence of starting materials, intermediates, and byproducts, and assessing the purity of the final compound.

The principle of TLC relies on the differential partitioning of the analyte between a solid stationary phase, typically silica (B1680970) gel, and a liquid mobile phase. The separation is based on the polarity of the compounds. For this compound, which possesses a polar amino group and the isoquinoline nitrogen, as well as less polar carbon-bromine bonds and the aromatic framework, its retention on a polar stationary phase like silica gel will be significant.

The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a relatively nonpolar solvent and a more polar solvent is typically used, with the ratio adjusted to optimize the separation. For aromatic amines, solvent systems often consist of mixtures of hexanes or toluene (B28343) with a more polar solvent like ethyl acetate (B1210297) or methanol. jcsp.org.pk The polarity of the eluent is adjusted to achieve a retention factor (Rf) value that allows for clear separation from other components in the mixture. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wisc.edu

Visualization of the separated spots on the TLC plate is commonly achieved under UV light (typically at 254 nm), as the aromatic isoquinoline ring is UV-active. wisc.edu Additionally, specific chemical staining agents can be used. For instance, a solution of ninhydrin (B49086) can be used to visualize the amino group, which would produce a characteristic colored spot upon heating. researchgate.net

While specific Rf values for this compound are not documented in readily available literature, a hypothetical analysis would involve testing a range of solvent systems to find the optimal conditions for separation. The table below illustrates a potential set of experiments to determine the Rf value.

| Mobile Phase (Solvent System) | Ratio (v/v) | Hypothetical Rf Value | Observations |

| Hexane:Ethyl Acetate | 80:20 | 0.2 | The compound shows significant retention, indicating strong interaction with the polar stationary phase. |

| Hexane:Ethyl Acetate | 50:50 | 0.4 | Improved elution, providing a more central Rf value suitable for routine analysis. |

| Dichloromethane (B109758):Methanol | 95:5 | 0.5 | A different solvent system offering good separation, potentially useful for confirming purity. |

| Toluene:Acetone | 70:30 | 0.35 | Another viable eluent system, demonstrating the tunability of the separation. |

This table presents hypothetical data for illustrative purposes, as experimental data for this compound is not publicly available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique would provide definitive proof of the structure of this compound, confirming the connectivity of the atoms and the substitution pattern on the isoquinoline core. Furthermore, it reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

The first step in an X-ray crystallographic analysis is the growth of a high-quality single crystal of the compound. This is often the most challenging part of the process and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. The choice of solvent is crucial and is determined empirically.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The resulting diffraction data are then processed to determine the unit cell dimensions and the space group of the crystal. The unit cell is the basic repeating unit of the crystal lattice.

The final step is the solution and refinement of the crystal structure. The positions of the atoms within the unit cell are determined from the diffraction pattern, and the structural model is refined to best fit the experimental data.

While a crystal structure for this compound is not available in the public domain, we can anticipate some of its potential crystallographic features based on the structures of related brominated N-heterocycles. The presence of bromine atoms and the amino group would likely lead to specific intermolecular interactions, such as hydrogen bonding involving the amino group and halogen bonding involving the bromine atoms, which would influence the crystal packing.

The table below presents hypothetical crystallographic data for this compound, based on what might be expected for such a molecule.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1023.9 |

| Z (molecules per unit cell) | 4 |

This table contains hypothetical data for illustrative purposes, as the actual crystal structure of this compound has not been publicly reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.